Disilybin vs. Silybin: 10-Fold Superiority in Phalloidin Antagonism for Hepatoprotection Studies
Disilybin demonstrates a quantifiable and substantial increase in phalloidin antagonistic activity relative to its monomeric counterpart, silybin. In a study comparing the two compounds, disilybin was found to exhibit at least 10 times the phalloidin antagonistic activity of silybin when compared on a dose of equal weight [1]. This provides a clear quantitative justification for selecting disilybin over silybin in experimental models of phalloidin-induced hepatotoxicity.
| Evidence Dimension | Phalloidin antagonistic activity (relative potency) |
|---|---|
| Target Compound Data | 10 (Relative potency compared to silybin) |
| Comparator Or Baseline | Silybin (Relative potency = 1) |
| Quantified Difference | At least a 10-fold increase in activity |
| Conditions | In vitro/in vivo phalloidin antagonism model; comparison at equal weight dose [1] |
Why This Matters
For researchers investigating hepatoprotective mechanisms against phalloidin toxicity, disilybin offers a >90% reduction in the required dose to achieve equivalent efficacy compared to silybin, thereby reducing potential off-target effects and cost-per-experiment in high-throughput screening scenarios.
- [1] Vogel VG, Trost W. [Anti-phalloidine activity of the silymarins silybine and disilybine]. Arzneimittelforschung. 1975;25(3):392-3. PMID: 1174039. View Source
